4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agricultural chemistry. The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) within its structure contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of action
The compound contains a thiophene ring, a 1,2,4-oxadiazole ring, and a 1,4-benzoxazin-3-one ring. Compounds containing these rings have been found to exhibit a variety of biological activities . .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of action
Given the biological activities of similar compounds, it could potentially have anti-inflammatory, anticancer, or antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a thioamide with an appropriate nitrile oxide under cyclization conditions.
Attachment of the thienyl group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the benzoxazinone ring: This involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazinone ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agricultural Chemistry: It has been studied for its potential use as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests or weeds.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for their diverse biological activities, including antimicrobial and anticancer properties.
Thienyl-Substituted Compounds: Compounds with thienyl groups are known for their electronic properties and have applications in materials science and medicinal chemistry.
Benzoxazinone Derivatives: These compounds are known for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14-9-20-11-5-2-1-4-10(11)18(14)8-13-16-15(17-21-13)12-6-3-7-22-12/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBTYFBKNFDRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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